(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol
Description
(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol is a heterocyclic compound featuring a fused furopyridine core with a hydroxymethyl substituent at the 6-position. These compounds are synthesized via catalytic cyclotrimerization, asymmetric hydrogenation, or cycloaddition reactions, often employing ruthenium-based catalysts (e.g., RuCl[(S,S)-Tsdpen] or Cp*RuCl(cod)) . Key applications include their use as intermediates in asymmetric synthesis, ligands in coordination chemistry, and pharmaceutical impurities .
Properties
IUPAC Name |
1,3-dihydrofuro[3,4-c]pyridin-6-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-3-8-1-6-4-11-5-7(6)2-9-8/h1-2,10H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFOJYIYLZRUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol involves the condensation of a furan-pyridine compound with an appropriate formaldehyde derivative under acidic conditions. This is followed by reduction and decarboxylation steps to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Functionalization via Reductive Amination
The alcohol can participate in reductive amination reactions to form secondary amines.
Example Reaction:
(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol is oxidized to the corresponding aldehyde, which reacts with amines (e.g., piperidine derivatives) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) .
Typical Conditions:
-
Oxidation: Not explicitly detailed but likely employs mild oxidizing agents (e.g., Dess-Martin periodinane).
-
Reductive Amination:
Esterification and Carbamate Formation
The hydroxyl group can be esterified or converted to carbamates for further derivatization.
Carbamate Synthesis:
-
Reaction: Treatment with chloroformates (e.g., 1,1-dimethylethyl chloroformate) in dimethylformamide (DMF) forms stable carbamate derivatives .
-
Conditions:
-
Base: Sodium hydride (NaH)
-
Temperature: Room temperature
-
Mechanistic Insights from Analogous Systems
While direct data on this compound’s reactivity is limited, insights can be drawn from related furopyridine systems:
-
Cyclization: Iodine-mediated cyclization of N-homopropargylic β-enaminones forms fused furopyridines via vinyl cation intermediates .
-
Aromatization: Iodine and cesium carbonate promote oxidative aromatization to pyridine derivatives, suggesting potential pathways for functionalizing the methanol derivative .
Stability and Handling
Scientific Research Applications
Pharmacological Properties
(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol has demonstrated significant promise as a pharmacological agent. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antibacterial Activity : Compounds derived from furo-pyridine structures have been shown to possess antibacterial properties. For instance, tricyclic nitrogen-containing compounds related to this compound have been patented for their effectiveness against bacterial strains .
- Antiviral Effects : Derivatives of furo-pyridine compounds have been identified as potent inhibitors against HIV-1 strains . This suggests that this compound could be explored for its antiviral potential.
Case Study: Antimicrobial Efficacy
A study evaluating various dihydrofuro derivatives found that certain compounds exhibited superior antimicrobial activity compared to standard antibiotics. The efficacy was measured using the disc diffusion method against multiple pathogens. The results indicated that this compound and its derivatives could serve as effective antimicrobial agents .
| Compound | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| This compound | Escherichia coli | 16 |
| Gentamicin | Staphylococcus aureus | 20 |
| Gentamicin | Escherichia coli | 19 |
Corrosion Inhibition
The compound has also been investigated for its potential as an anti-corrosive agent. Research indicates that similar furo-pyridine derivatives can significantly reduce corrosion rates in metal surfaces when applied in specific concentrations. The effectiveness of these compounds was evaluated through electrochemical methods and weight loss measurements .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy and mass spectrometry are employed for structural characterization .
Research Opportunities
Given the promising results from preliminary studies on the applications of this compound:
- Further Pharmacological Studies : More extensive in vivo studies are needed to fully understand the therapeutic potential and safety profile of this compound.
- Exploration of Derivatives : Investigating structural modifications could lead to enhanced activity and specificity against targeted pathogens or diseases.
Mechanism of Action
The mechanism by which (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interference with nucleic acid functions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The furo[3,4-c]pyridine core allows diverse substitutions at positions 4, 6, and 7, significantly altering physicochemical and reactivity profiles. Key derivatives include:
Key Observations :
- Positional Isomerism : Bromo and methyl groups at positions 4 vs. 7 (e.g., 244bc vs. 245bc) lead to distinct reactivity and separation challenges during synthesis .
- Chirality: Enantiopure derivatives (e.g., 15b) are synthesized using chiral catalysts, while racemic forms (e.g., (rac)-15b) arise from non-stereoselective conditions .
- Polarity : Hydroxyl and carboxylate groups increase hydrophilicity, whereas trimethylsilyl and aryl groups enhance lipophilicity .
Key Observations :
- Catalyst Dependency : Ruthenium catalysts enable both cyclotrimerization and asymmetric hydrogenation, but yields depend on steric hindrance from substituents (e.g., trimethylsilyl groups improve yields in 244fa synthesis) .
- Separation Challenges : Bromo/chloro mixtures (e.g., 244bc/246bc) often require gradient chromatography due to similar polarities .
Physicochemical Properties
| Property | (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol Analogs | Impact of Substituents |
|---|---|---|
| Physical State | Solids (e.g., 15b, 244bc) or oils (e.g., 291) | Bulky groups (e.g., SiMe₃) reduce crystallinity. |
| Solubility | Polar solvents (e.g., MeOH, H₂O for Impurity A) | Ester groups (e.g., COOEt in 244fa) enhance organic solubility. |
| Thermal Stability | Hydrochloride salts (e.g., Impurity A) are stable | Salt formation improves stability for pharmaceutical use. |
Biological Activity
(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol, with the CAS number 1075237-72-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 151.16 g/mol
- Structure : The compound features a furo-pyridine core that is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate pyridine derivatives with furan-based reactants under controlled conditions to ensure high yield and purity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of furo-pyridine structures have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| 4c | KYSE70 | 0.655 | 99% |
| 4c | KYSE150 | 0.655 | 99% |
The above data suggests that this compound and its derivatives can inhibit tumor growth effectively, indicating a promising avenue for cancer treatment .
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival. Molecular docking studies suggest that the compound binds to key proteins that regulate tumor growth, such as METAP2 and EGFR .
Case Studies
- Study on Cytotoxicity : A study published in International Journal of Molecular Sciences demonstrated that a derivative of this compound exhibited potent cytotoxicity against esophageal cancer cells. The study revealed that at a concentration of 20 µg/mL, the compound achieved a remarkable inhibition rate of 99% against KYSE70 and KYSE150 cell lines .
- Molecular Docking Analysis : Another research effort utilized molecular docking to explore the binding affinity of this compound with various targets. The findings indicated that the structural components of the compound significantly enhance its binding efficacy compared to other known inhibitors .
Q & A
Q. SAR Focus
- Methanol position : The 6-methanol group enhances water solubility but may reduce membrane permeability. Prodrug strategies (e.g., esterification) balance bioavailability .
- Ring substitution : Fluorine or trifluoromethyl groups at C-2/C-5 improve metabolic stability and target binding, as observed in related pyridinylmethanol analogs .
- Core rigidity : Saturation of the furopyridine ring reduces conformational flexibility, potentially increasing selectivity .
What are the challenges in resolving enantiomeric purity?
Advanced
Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. For racemic mixtures, kinetic resolution via enzymatic catalysis (lipases or esterases) can isolate enantiopure forms. Enantiomeric excess (ee) >98% is critical for studies on stereospecific bioactivity .
How can computational methods aid in derivative design?
Q. Methodological
- Docking studies : Predict binding modes to perforin or kinase targets using AutoDock Vina or Schrödinger Suite.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
- DFT calculations : Optimize transition states for key cyclization steps, guiding synthetic route design .
What safety precautions are required for handling this compound?
Basic
The hydrochloride salt (CAS 2139294-73-6) carries hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Neutralize waste with 1 M NaOH before disposal .
How does the compound’s solubility impact pharmacological assays?
Advanced
Aqueous solubility (~2.5 mg/mL at pH 7.4) may limit in vitro testing. Co-solvents (DMSO ≤1% v/v) or micellar formulations (e.g., Cremophor EL) improve dispersion. For in vivo studies, PEGylation or liposomal encapsulation enhances plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
